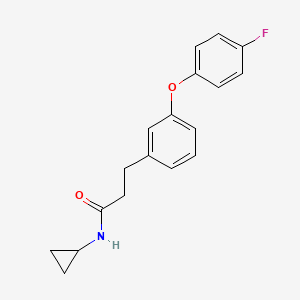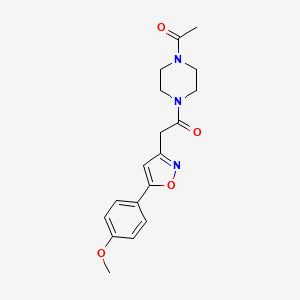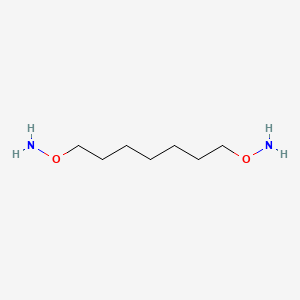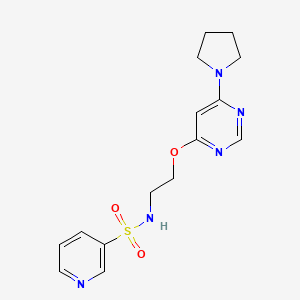
Methyl (1-benzoylpiperidin-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (1-benzoylpiperidin-4-yl)acetate” is a chemical compound with the molecular formula C15H19NO3 . It is used for research purposes . The CAS number for this compound is 80221-38-1.
Molecular Structure Analysis
The molecular structure of “Methyl (1-benzoylpiperidin-4-yl)acetate” consists of 15 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI code for this compound is 1S/C15H21NO2/c1-18-15(17)11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 .Physical And Chemical Properties Analysis
“Methyl (1-benzoylpiperidin-4-yl)acetate” has a molecular weight of 261.32 . The predicted boiling point is approximately 389.9° C at 760 mmHg . The predicted density is approximately 1.1 g/cm^3 , and the predicted refractive index is n 20D 1.53 .Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity A study on piperidine derivatives, including structures related to methyl (1-benzoylpiperidin-4-yl)acetate, found significant anti-acetylcholinesterase (AChE) activity. This activity is crucial for potential treatments for conditions like Alzheimer's disease. The study indicated that modifications on the benzamide moiety, such as introducing bulky groups or altering the nitrogen atom's substituents, could dramatically enhance anti-AChE activity. One derivative was highlighted for its potent inhibitory effect, suggesting its development as an antidementia agent (Sugimoto et al., 1990).
Photopolymerization Initiators Research into alkoxyamines for photopolymerization revealed that certain derivatives, including those structurally related to methyl (1-benzoylpiperidin-4-yl)acetate, can act as photoiniters. These compounds can decompose under UV irradiation to produce free radicals necessary for initiating polymerization processes. This application is crucial for developing materials with specific mechanical, optical, or thermal properties (Guillaneuf et al., 2010).
Glutamate Receptor Kinetics Another study explored the effects of a benzoylpiperidine drug on the kinetics of AMPA-type glutamate receptors. These receptors are essential for fast synaptic transmission in the brain. The research found that the compound could reduce the rate of desensitization of these receptors and increase steady-state currents, suggesting applications in neurological research or therapeutics to enhance synaptic response (Arai et al., 1996).
5-Alpha Reductase Inhibition A study on inhibitors of 5-alpha reductase, an enzyme involved in steroid metabolism, demonstrated the use of a compound structurally similar to methyl (1-benzoylpiperidin-4-yl)acetate. The research aimed at understanding the compound's bioavailability and its potential as a prodrug for treating conditions like benign prostatic hyperplasia or androgenetic alopecia. The study highlighted the importance of molecular modifications for enhancing membrane permeability and enzymatic activity within target cells (Kang et al., 2004).
Aldose Reductase Inhibition Research into aldose reductase inhibitors, crucial for managing diabetic complications, pointed out the potential of derivatives related to methyl (1-benzoylpiperidin-4-yl)acetate. These inhibitors can prevent or slow down the progression of diabetic complications by blocking the aldose reductase pathway, which is implicated in the development of such conditions (Ali et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(1-benzoylpiperidin-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-19-14(17)11-12-7-9-16(10-8-12)15(18)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVKVXFSRYWEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1-benzoylpiperidin-4-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[4-(2,3-Dihydroindol-1-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2719384.png)
![3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2719386.png)
![(3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2719388.png)

![4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2719391.png)



![2-Chloro-N-[2-(3-hydroxyoxan-3-yl)ethyl]acetamide](/img/structure/B2719398.png)
![6-[(5-acetyl-2-methoxybenzyl)thio]-N-(2-furylmethyl)benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2719400.png)

![2-(1-Methylindol-3-yl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2719404.png)

